tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate
CAS No.:
Cat. No.: VC13673665
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O4 |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | tert-butyl 5-(phenylmethoxycarbonylamino)-2,3-dihydroindole-1-carboxylate |
| Standard InChI | InChI=1S/C21H24N2O4/c1-21(2,3)27-20(25)23-12-11-16-13-17(9-10-18(16)23)22-19(24)26-14-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3,(H,22,24) |
| Standard InChI Key | OEASUFLNPCCMEH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic indoline core substituted at two critical positions:
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Position 1: A tert-butoxycarbonyl (Boc) group, providing steric hindrance and chemical stability.
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Position 5: A Cbz-protected amine, facilitating selective deprotection during synthesis .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄N₂O₄ |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | tert-butyl 5-(phenylmethoxycarbonylamino)-2,3-dihydroindole-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3 |
| XLogP3 | 3.2 (estimated) |
The Boc and Cbz groups enhance solubility in organic solvents (e.g., THF, DCM) while enabling controlled reactivity in multi-step syntheses .
Synthesis and Reaction Pathways
Stepwise Synthesis
The synthesis involves three primary stages:
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Indoline Nitrogen Protection:
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Cbz Group Introduction:
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Final Assembly:
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, THF, −78°C → RT | 85–92 |
| Cbz Protection | Cbz-Cl, pyridine, DCM | 70–80 |
| Purification | SiO₂ chromatography (n-pentane:EtOAc) | N/A |
Applications in Medicinal Chemistry
Drug Design Scaffold
The indoline core is a privileged structure in bioactive molecules. Key applications include:
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Enzyme Inhibition: Analogues inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), showing promise in anti-inflammatory therapeutics .
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Antimicrobial Agents: Modifications at position 5 yield compounds with MIC values of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study: Dual 5-LOX/sEH Inhibitors
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Compound 73: A derivative demonstrated IC₅₀ values of 0.41 µM (5-LOX) and 0.43 µM (sEH), outperforming single-target inhibitors in murine asthma models .
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Mechanism: The Cbz group participates in hydrogen bonding with catalytic residues, while the Boc group optimizes pharmacokinetics .
Comparative Analysis with Analogues
Table 3: Biological Activity of Indoline Derivatives
The Cbz group’s electron-withdrawing nature enhances binding affinity compared to methoxy or nitro groups .
Spectroscopic Characterization
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¹H NMR:
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13C NMR:
Industrial and Regulatory Considerations
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